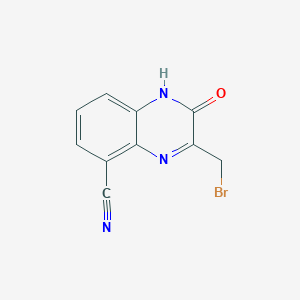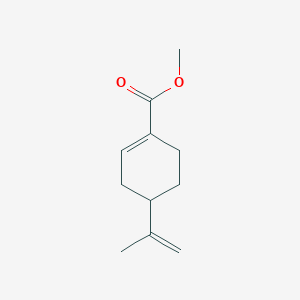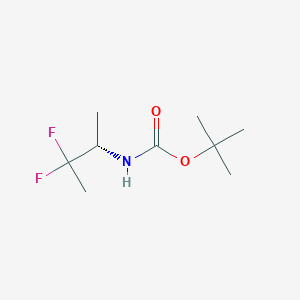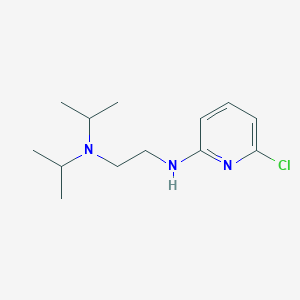
N-(6-chloropyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a chlorine atom at the 6-position and an ethane-1,2-diamine moiety substituted with two isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine typically involves the reaction of 6-chloropyridine-2-amine with isopropylamine and ethylene diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the necessary chemical transformations, followed by purification steps such as distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-hydroxypyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine.
Reduction: Formation of N-(6-aminopyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromopyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
- N-(6-fluoropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
- N-(6-methylpyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine
Uniqueness
N-(6-chloropyridin-2-yl)-N’,N’-di(propan-2-yl)ethane-1,2-diamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents on the pyridine ring.
Properties
Molecular Formula |
C13H22ClN3 |
|---|---|
Molecular Weight |
255.79 g/mol |
IUPAC Name |
N-(6-chloropyridin-2-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H22ClN3/c1-10(2)17(11(3)4)9-8-15-13-7-5-6-12(14)16-13/h5-7,10-11H,8-9H2,1-4H3,(H,15,16) |
InChI Key |
JNCLFIILOYSXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC1=NC(=CC=C1)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)
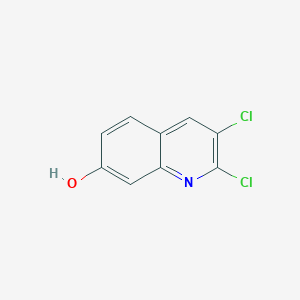

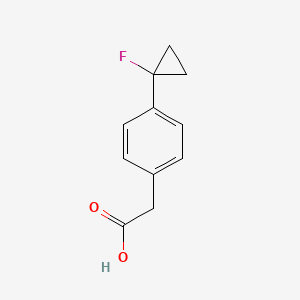
![2-[(5-Fluoro-4-methyl-2-nitro-phenoxy)methoxy]ethyl-trimethyl-silane](/img/structure/B13896426.png)

![6-Methoxythiazolo[5,4-C]pyridin-2-amine](/img/structure/B13896435.png)
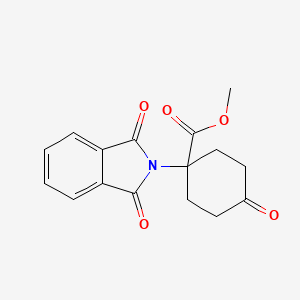

![ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride](/img/structure/B13896456.png)
